Chitosan oligosaccharides DP40
Description
Contextualization within Polysaccharide Chemistry and Biomaterials Science
Chitosan (B1678972) oligosaccharides are positioned at the intersection of polysaccharide chemistry and biomaterials science. As derivatives of chitosan, which is itself derived from chitin (B13524), they are part of a family of abundant and renewable biopolymers. frontiersin.orgnih.gov In polysaccharide chemistry, the focus lies on their structure, modification, and the relationship between their chemical properties and biological activities. frontiersin.orgmicroflora.wine In the realm of biomaterials science, COS are explored for their biocompatibility, biodegradability, and various bioactive properties, which make them promising candidates for applications in fields like tissue engineering and drug delivery. nih.govnih.gov
Defining Chitosan Oligosaccharides, with Specific Focus on Degree of Polymerization (DP)
Chitosan oligosaccharides are short-chain polymers derived from the deacetylation and depolymerization of chitin or chitosan. nih.govalfa-chemistry.com They are composed of β-(1-4) linked D-glucosamine and N-acetyl-D-glucosamine units. nih.govnih.gov A crucial parameter defining a specific COS is its degree of polymerization (DP), which refers to the number of monosaccharide units in the oligomer chain. nih.gov
The structure of a chitosan oligosaccharide is a linear chain of sugar units. The specific sequence and number of these units, along with the degree of deacetylation (the proportion of glucosamine (B1671600) to N-acetyl-glucosamine units), determine its physicochemical and biological properties. nih.gov
A Chitosan Oligosaccharide with a DP of 40 (DP40) consists of approximately 40 monosaccharide units. researchgate.netelicityl-oligotech.com This specific chain length is significant as research has shown that the biological activities of COS can be dependent on their molecular weight and DP. researchgate.net For instance, studies have indicated that COS with a DP in the range of 20 to 50 can exhibit notable antifungal activity. researchgate.net The precise arrangement of acetylated and non-acetylated units within the DP40 chain, known as the pattern of acetylation, is also a critical factor influencing its biological function. nih.gov
Chitin, the parent polymer, is a highly crystalline and insoluble substance, limiting its direct application in many biological systems. mdpi.comnih.gov High molecular weight chitosan, while more soluble than chitin in acidic solutions, still exhibits high viscosity, which can be a drawback in certain applications. mdpi.comresearchgate.net
Chitosan oligosaccharides, including DP40, offer distinct advantages. Their lower molecular weight compared to chitosan results in better water solubility and lower viscosity, enhancing their bioavailability and ease of use in research and potential applications. nih.govlongchangchemical.com These properties allow for more targeted functional studies and a deeper understanding of their mechanisms of action at a molecular level. nih.gov
Table 1: Comparison of Chitin, High Molecular Weight Chitosan, and Chitosan Oligosaccharides
| Property | Chitin | High Molecular Weight Chitosan | Chitosan Oligosaccharides (e.g., DP40) |
| Source | Exoskeletons of arthropods, fungi cell walls frontiersin.org | Deacetylation of chitin nih.gov | Hydrolysis of chitosan or chitin nih.gov |
| Structure | Long-chain polymer of N-acetyl-D-glucosamine mdpi.com | Long-chain copolymer of D-glucosamine and N-acetyl-D-glucosamine nih.gov | Short-chain oligomer of D-glucosamine and N-acetyl-D-glucosamine nih.gov |
| Solubility | Insoluble in water and most organic solvents nih.gov | Soluble in dilute acidic solutions nih.gov | Generally soluble in water nih.gov |
| Viscosity | Not applicable (insoluble) | High in solution mdpi.com | Low in solution nih.gov |
| Research Focus | Structural component, source for chitosan mdpi.com | Biomaterial scaffolds, drug delivery matrices nih.gov | Specific biological activities, signaling molecules nih.govresearchgate.net |
Evolution of Chitosan Oligosaccharides Research: From Isolation to Targeted Functional Studies
The research on chitosan oligosaccharides has evolved significantly. Initially, the focus was on the methods of production, primarily through chemical or enzymatic hydrolysis of chitosan, and the characterization of the resulting heterogeneous mixtures. nih.gov Early studies often used poorly defined mixtures of COS, making it difficult to attribute specific biological activities to particular oligomer sizes. nih.gov
More recently, advancements in separation and analytical techniques have enabled the isolation and characterization of well-defined COS fractions with specific degrees of polymerization, such as DP40. mdpi.comresearchgate.net This has paved the way for more targeted functional studies to understand the precise relationship between the structure (including DP and pattern of acetylation) and the biological activity of these molecules. nih.gov Current research is delving into the specific interactions of defined COS with cellular targets to elucidate their mechanisms of action in various biological processes. nih.govresearchgate.net The ability to produce and study specific oligomers like DP40 is crucial for developing a deeper understanding of their potential applications. researchgate.net
Properties
Molecular Formula |
C60H102O51 |
|---|---|
Synonyms |
β(1-4) linked D-glucosamine oligomers |
Origin of Product |
United States |
Advanced Methodologies for Chitosan Oligosaccharide Dp40 Production and Purification
Controlled Chemical Depolymerization Strategies for Targeted DP40 Synthesis
Chemical depolymerization of chitosan (B1678972) involves the cleavage of glycosidic bonds through the action of chemical agents. Controlling these reactions is paramount to achieving a narrow distribution of oligosaccharide chain lengths, specifically targeting a DP of 40.
Optimized Acid Hydrolysis Protocols for Specific DP Ranges
Acid hydrolysis is a widely utilized method for the depolymerization of chitosan. mdpi.com The process involves the use of strong acids, such as hydrochloric acid (HCl), to break the β-(1→4) glycosidic linkages between the D-glucosamine and N-acetyl-D-glucosamine units of the chitosan polymer. mdpi.comresearchgate.net The degree of depolymerization is influenced by several factors, including acid concentration, temperature, and reaction time. mdpi.comresearchgate.net
To produce chitosan oligosaccharides with a specific DP range around 40, these parameters must be meticulously optimized. For instance, using a moderate concentration of HCl at an elevated temperature for a specific duration can yield oligosaccharides of a desired molecular weight. mdpi.com Research has shown that the molecular weight of the resulting chitosan fragments decreases with increasing acid concentration and reaction time. scholasticahq.com
Interactive Data Table: Parameters Influencing Acid Hydrolysis of Chitosan
| Parameter | Effect on Depolymerization | Research Findings |
|---|---|---|
| Acid Concentration | Higher concentration leads to faster degradation and lower molecular weight products. mdpi.com | Studies have used HCl concentrations ranging from 2 M to 12 M to obtain different molecular weight fractions. mdpi.com |
| Temperature | Increased temperature accelerates the hydrolysis reaction, resulting in smaller oligosaccharides. researchgate.net | Hydrolysis at temperatures between 70°C and 105°C has been reported to yield various DP ranges. mdpi.com |
| Reaction Time | Longer reaction times lead to more extensive depolymerization and lower molecular weight products. scholasticahq.com | Reaction times can vary from a few hours to 24 hours depending on the desired outcome. scholasticahq.com |
Oxidative Degradation Techniques for Defined Oligomer Production
Oxidative degradation presents an alternative chemical method for the controlled depolymerization of chitosan. This technique commonly employs oxidizing agents like hydrogen peroxide (H₂O₂) or sodium nitrite (NaNO₂) to cleave the glycosidic bonds. mdpi.commit.edu The reaction mechanism involves the generation of reactive oxygen species that attack the polymer chain, leading to its fragmentation. mdpi.com
The production of defined oligomer sizes, such as those around DP40, through oxidative degradation is dependent on the concentration of the oxidizing agent, temperature, and reaction time. By carefully controlling these parameters, it is possible to achieve a specific molecular weight distribution. For example, the molecular weight of chitosan oligomers has been shown to decrease with an increase in H₂O₂ concentration and degradation time. mdpi.com
Interactive Data Table: Factors in Oxidative Degradation of Chitosan
| Oxidizing Agent | Key Parameters | Observations |
|---|---|---|
| **Hydrogen Peroxide (H₂O₂) ** | Concentration, Temperature, Time | Effective for producing low molecular weight chitosan; reaction can be accelerated with microwave radiation. mdpi.com |
Microwave-Assisted Electrolyte Methods for Controlled Depolymerization
A more recent and efficient approach for the controlled depolymerization of chitosan is the use of microwave irradiation in the presence of an electrolyte. google.com This method significantly reduces the reaction time and energy consumption compared to conventional heating methods. google.comnih.gov The presence of an electrolyte, such as sodium chloride (NaCl), in the acidic solvent enhances the microwave coupling and accelerates the degradation of the chitosan polymer. google.comnih.gov
The molecular weight of the resulting chitosan oligosaccharides can be controlled by adjusting the microwave power, irradiation time, and the ionic strength of the electrolyte solution. google.com Research has demonstrated that this method can produce chitosan oligosaccharides with molecular weights ranging from 9.14 kDa to 25 kDa by varying the reaction conditions. google.com
Interactive Data Table: Microwave-Assisted Depolymerization of Chitosan with Electrolyte
| Parameter | Influence on Depolymerization | Example Findings |
|---|---|---|
| Microwave Power | Higher power generally leads to faster degradation. google.com | Power levels between 480W and 800W have been effectively used. google.com |
| Irradiation Time | Longer exposure results in lower molecular weight products. google.com | Reaction times can be as short as 3 to 12 minutes. google.com |
| Electrolyte | Enhances microwave energy absorption and accelerates the reaction. nih.gov | The presence of NaCl has been shown to yield lower molecular weight chitosan compared to microwave irradiation without salt. nih.gov |
Enzymatic Bioconversion Approaches for High-Purity Chitosan Oligosaccharides DP40
Enzymatic methods offer a more specific and milder alternative to chemical depolymerization for producing high-purity chitosan oligosaccharides. These methods utilize enzymes that can selectively cleave the glycosidic bonds in the chitosan polymer, leading to a more controlled production of specific oligomer sizes.
Utilization of Specific Chitosanases and Chitinases for Hydrolysis
Chitosanases and chitinases are specific enzymes that catalyze the hydrolysis of the β-(1→4)-glycosidic bonds in chitosan and chitin (B13524), respectively. researchgate.net The use of these enzymes is a highly effective strategy for producing well-defined chitosan oligosaccharides. google.com The specificity of these enzymes allows for the production of oligomers with a narrower molecular weight distribution compared to chemical methods. google.com
The degree of polymerization of the resulting oligosaccharides is dependent on the type of enzyme used, the enzyme-to-substrate ratio, and the reaction conditions such as pH and temperature. Different chitosanases exhibit different cleavage patterns, which can be exploited to produce specific oligomers. For instance, some chitosanases may preferentially produce dimers and trimers, while others can generate longer chain oligosaccharides.
Interactive Data Table: Specific Enzymes for Chitosan Oligosaccharide Production
| Enzyme | Source Organism | Action |
|---|---|---|
| Chitosanase | Bacillus sp. | Hydrolyzes deacetylated glycosidic linkages. nih.gov |
| Chitinase | Serratia marcescens | Acts on partially N-acetylated chitosan by recognizing GlcNAc residues. researchgate.net |
| NodB | Rhizobium sp. | A highly specific chitin oligosaccharide deacetylase. |
| COD | Vibrio cholerae | A highly specific chitin oligosaccharide deacetylase. |
Application of Non-Specific Enzymes (e.g., Cellulases, Pectinases, Amylases) for Degradation
In addition to specific chitosanases and chitinases, some non-specific enzymes have been shown to degrade chitosan. These include enzymes such as cellulases, pectinases, amylases, and proteases like pronase. While these enzymes are not primarily targeted towards chitosan, they can exhibit some hydrolytic activity on the polymer under specific conditions.
The degradation of chitosan by non-specific enzymes is generally less efficient and controlled compared to the use of specific enzymes. However, this approach can be a cost-effective alternative for producing a broader range of low molecular weight chitosan fragments. The mechanism of action often involves the cleavage of glycosidic bonds, although the specificity and efficiency can vary significantly depending on the enzyme and reaction conditions.
Strategies for Controlling Degree of Polymerization and Deacetylation Pattern During Enzymolysis
The enzymatic hydrolysis of chitosan is a preferred method for producing chitosan oligosaccharides (COS) due to its mild reaction conditions and high specificity, which allows for greater control over the final product characteristics compared to chemical methods. The degree of polymerization (DP) and the deacetylation pattern (DA) of the resulting COS are critical factors influencing their biological activities. mdpi.comnih.gov Achieving a target DP of 40 requires careful manipulation of several parameters during the enzymatic process.
The choice of enzyme is a primary determinant of the final product. Chitosanases, chitinases, and even non-specific enzymes like cellulases and papain have been utilized for chitosan hydrolysis. mdpi.comnih.gov These enzymes exhibit different cleavage patterns. For instance, some chitosanases randomly cleave the β-1,4-glycosidic bonds within the chitosan chain (endo-type), which initially leads to a rapid decrease in viscosity and the production of a broad range of oligosaccharide sizes. mdpi.com Prolonged hydrolysis will eventually lead to the accumulation of smaller oligomers. To obtain a higher DP such as 40, it is crucial to control the reaction time and stop the hydrolysis before complete degradation occurs.
The properties of the initial chitosan substrate, particularly its molecular weight and degree of deacetylation (DDA), significantly impact the enzymatic hydrolysis. A higher DDA in the chitosan substrate can influence the binding and catalytic efficiency of certain enzymes. researchgate.net The concentration of the substrate and the enzyme-to-substrate ratio are also critical parameters to optimize. mdpi.com By carefully adjusting these factors, the rate and extent of hydrolysis can be modulated to favor the production of oligosaccharides in the desired DP range.
The pattern of acetylation in the final chitosan oligosaccharide can be controlled through the use of specific chitin deacetylases. nih.gov These enzymes can selectively remove acetyl groups from specific positions on the oligosaccharide chain. By employing a combination of different chitin deacetylases with known specificities, it is possible to produce chitosan oligosaccharides with a defined deacetylation pattern. nih.gov This level of control is crucial as the distribution of acetyl groups along the oligosaccharide chain can significantly affect its biological function.
To summarize, the key strategies for controlling DP and deacetylation patterns during enzymolysis to target a DP of 40 include:
Enzyme Selection: Utilizing endo-type chitosanases and carefully controlling the reaction time to prevent excessive degradation.
Substrate Characteristics: Selecting chitosan with an appropriate initial molecular weight and degree of deacetylation.
Process Parameter Optimization: Fine-tuning the enzyme-to-substrate ratio, temperature, pH, and reaction duration.
Control of Deacetylation Pattern: Employing specific chitin deacetylases in a sequential or combined manner to achieve a desired pattern of N-acetyl-D-glucosamine and D-glucosamine units.
Isolation, Fractionation, and Purification Techniques for this compound
Following enzymatic hydrolysis, the resulting mixture contains a broad distribution of chitosan oligosaccharides with varying degrees of polymerization. To isolate the specific DP40 fraction, advanced separation and purification techniques are essential.
Advanced Chromatographic Separations
Chromatographic techniques are powerful tools for separating oligosaccharides based on their size, charge, and hydrophilicity.
Size Exclusion Chromatography (SEC) / Gel Filtration Chromatography: These techniques separate molecules based on their hydrodynamic volume. researchgate.netnih.gov A column packed with a porous stationary phase is used, where larger molecules are excluded from the pores and elute first, while smaller molecules penetrate the pores to varying extents and have a longer retention time. By carefully selecting the column and calibrating it with standards of known molecular weight, it is possible to fractionate the hydrolysate and isolate the oligosaccharides with a DP of approximately 40. uva.nl
High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and faster separation times compared to traditional low-pressure chromatography. nih.gov Different HPLC modes can be employed for chitosan oligosaccharide separation.
Ion-Exchange Chromatography (IEC): This method separates molecules based on their net charge. Since chitosan oligosaccharides are cationic due to the presence of protonated amino groups, cation-exchange chromatography is a suitable technique for their separation. nih.gov Oligosaccharides with different numbers of glucosamine (B1671600) units will have different charge densities, allowing for their separation.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is effective for separating polar compounds like oligosaccharides. nih.gov It utilizes a polar stationary phase and a mobile phase containing a high concentration of an organic solvent and a small amount of water. This technique can effectively separate chitosan oligosaccharides based on their degree of polymerization.
Membrane Separation Technologies
Membrane-based separation offers a scalable and efficient method for the fractionation of chitosan oligosaccharides.
Ultrafiltration (UF): Ultrafiltration uses semi-permeable membranes with specific molecular weight cut-offs (MWCO) to separate molecules based on size. researchgate.netnih.gov By employing a series of UF membranes with progressively smaller pore sizes, it is possible to fractionate the chitosan oligosaccharide mixture. For isolating a DP40 fraction (approximate molecular weight of 6.5 kDa), one would use a membrane with an MWCO that retains molecules of this size while allowing smaller oligosaccharides to pass through.
Nanofiltration (NF): Nanofiltration membranes have smaller pores than UF membranes and can separate small molecules, including oligosaccharides. researchgate.netijnnonline.net NF can be used as a subsequent step after ultrafiltration to further concentrate and purify the desired DP40 fraction.
A multi-step membrane separation process can be designed to effectively isolate low molecular weight chitosan and oligosaccharides in a high yield. google.com
Selective Precipitation Methods
Selective precipitation is a technique that can be used to fractionate polymers and oligomers based on their solubility in different solvent-antisolvent systems. nih.gov For chitosan oligosaccharides, water is the solvent and organic solvents like acetone or ethanol can be used as antisolvents. By gradually adding the antisolvent to the aqueous solution of the oligosaccharide mixture, fractions with different degrees of polymerization can be precipitated at different solvent concentrations. While this method is generally less precise than chromatographic techniques, it can be a useful initial step for enriching the hydrolysate in higher molecular weight oligosaccharides before further purification. The precise conditions, such as the type of antisolvent and the ratio of solvent to antisolvent, need to be carefully optimized to achieve the desired separation.
Compound Names
| Compound Name |
| Chitosan |
| Chitosan oligosaccharides |
| N-acetyl-D-glucosamine |
| D-glucosamine |
| Acetone |
| Ethanol |
Interactive Data Table: Factors Influencing Enzymatic Production of Chitosan Oligosaccharides
| Parameter | Influence on DP and Deacetylation Pattern | Research Findings |
| Enzyme Type | Determines cleavage specificity (endo- vs. exo-), influencing the rate of DP reduction and the structure of the resulting oligomers. | Chitosanases are highly specific for chitosan, while enzymes like cellulase and papain can also be used. mdpi.comnih.gov |
| Reaction Time | Longer reaction times generally lead to lower DP oligosaccharides. | Precise control of hydrolysis time is crucial to obtain higher DP fractions. mdpi.com |
| Substrate DDA | Affects enzyme binding and catalytic activity, thereby influencing the hydrolysis rate and the deacetylation pattern of the products. | Chitosan with a higher degree of deacetylation can be a better substrate for some chitosanases. researchgate.net |
| Enzyme/Substrate Ratio | A higher enzyme concentration generally leads to a faster reduction in DP. | Optimization of this ratio is key to controlling the final DP distribution. mdpi.com |
| Temperature and pH | Affect enzyme activity and stability, thus influencing the rate and efficiency of hydrolysis. | Each enzyme has an optimal temperature and pH at which it exhibits maximum activity. mdpi.com |
| Chitin Deacetylases | Can be used to modify the deacetylation pattern of the oligosaccharides post-hydrolysis or in a combined reaction. | Combinations of different chitin deacetylases can produce novel and defined deacetylation patterns. nih.gov |
Sophisticated Characterization and Structural Elucidation of Chitosan Oligosaccharides Dp40
Spectroscopic Analysis for Structural Conformation
Spectroscopic techniques are powerful, non-destructive tools for probing the molecular structure of chitosan (B1678972) oligosaccharides.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of COS, including those with a DP of 40. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain comprehensive insights into the monomeric sequence and the nature of the glycosidic linkages.
¹H NMR: The ¹H NMR spectrum of a chitosan oligosaccharide provides crucial information about its constituent monomers: D-glucosamine (GlcN) and N-acetyl-D-glucosamine (GlcNAc). The chemical shifts of the anomeric protons (H-1) are particularly informative. The H-1 signal of a GlcN unit typically appears at a different chemical shift compared to the H-1 signal of a GlcNAc unit, allowing for the determination of the degree of acetylation (DA). Furthermore, the signals from the acetyl group's methyl protons (-COCH₃) in GlcNAc residues are readily identifiable in the upfield region of the spectrum.
¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on each carbon atom within the oligosaccharide chain. The chemical shifts of the anomeric carbons (C-1) and the carbons involved in the glycosidic linkage (typically C-4) are of significant interest. The C-1 signals can differentiate between GlcN and GlcNAc residues, while the C-4 signals provide evidence for the β-(1→4) linkage, which is characteristic of chitosan.
2D NMR: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for unambiguous signal assignment and sequence determination.
COSY and TOCSY experiments establish proton-proton correlations within the same sugar residue, enabling the assignment of all proton signals for each monomer.
HSQC correlates directly bonded proton and carbon atoms, facilitating the assignment of the carbon spectrum.
HMBC reveals long-range correlations between protons and carbons (typically over two or three bonds). This is particularly valuable for identifying the glycosidic linkage by observing correlations between the anomeric proton (H-1) of one residue and the carbon atom at the linkage position (C-4) of the adjacent residue.
Through the meticulous analysis of these NMR spectra, the sequence of GlcN and GlcNAc units and the confirmation of the β-(1→4) glycosidic linkages in a chitosan oligosaccharide with DP40 can be determined.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Chitosan Oligosaccharides
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-1 (GlcN) | ~4.8-5.0 | ~98-100 |
| H-1 (GlcNAc) | ~4.6-4.8 | ~98-100 |
| H-2 (GlcN) | ~3.1-3.3 | ~56-58 |
| H-2 (GlcNAc) | ~3.8-4.0 | ~54-56 |
| H-3 to H-6 | ~3.5-4.0 | ~60-78 |
| -COCH₃ (GlcNAc) | ~2.0-2.2 | ~22-24 |
| C-1 | ~98-102 | |
| C-2 | ~56-58 | |
| C-3 | ~74-76 | |
| C-4 | ~78-80 | |
| C-5 | ~75-77 | |
| C-6 | ~60-62 |
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique for identifying the main functional groups present in chitosan oligosaccharides. The FTIR spectrum of COS DP40 would exhibit a series of characteristic absorption bands that confirm its chemical structure.
Key absorption bands include:
A broad band in the region of 3400-3200 cm⁻¹ corresponding to the stretching vibrations of O-H and N-H groups.
A band around 2880 cm⁻¹ attributed to C-H stretching vibrations.
The amide I band, typically observed around 1655 cm⁻¹, arises from the C=O stretching vibration of the N-acetyl group.
The amide II band, found near 1560 cm⁻¹, is due to N-H bending and C-N stretching vibrations.
The absorption band around 1380 cm⁻¹ is associated with the C-H bending of the CH₃ group in the acetyl moiety.
A complex series of bands in the fingerprint region (1200-900 cm⁻¹) are characteristic of the saccharide structure, including the C-O-C stretching of the glycosidic linkage (around 1070 cm⁻¹) and the C-O stretching of alcohol groups.
The relative intensities of the amide I and II bands can provide a qualitative estimation of the degree of acetylation.
Table 2: Characteristic FTIR Absorption Bands for Chitosan Oligosaccharides
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| 3400-3200 | O-H, N-H | Stretching |
| ~2880 | C-H | Stretching |
| ~1655 | C=O (Amide I) | Stretching |
| ~1560 | N-H (Amide II) | Bending |
| ~1380 | C-H (in -COCH₃) | Bending |
Ultraviolet-Visible (UV-Vis) spectroscopy has more limited application in the direct structural characterization of chitosan oligosaccharides compared to NMR and FTIR, as the core structure of COS does not possess a strong chromophore that absorbs in the typical UV-Vis range (200-800 nm).
However, UV-Vis spectroscopy can be employed for quantitative analysis, often through derivatization or by utilizing specific colorimetric assays. For instance, the ninhydrin (B49086) assay can be used to quantify the free amino groups of the D-glucosamine units, which allows for the determination of the degree of deacetylation. In this method, ninhydrin reacts with the primary amino groups to produce a colored compound (Ruhemann's purple) that can be quantified spectrophotometrically at around 570 nm.
Qualitatively, the absence of significant absorption peaks in the UV-Vis spectrum can indicate the purity of the chitosan oligosaccharide sample, suggesting the absence of protein or other UV-absorbing contaminants.
Mass Spectrometry Approaches for Oligomer Composition and Sequence Determination
Mass spectrometry (MS) is a highly sensitive analytical technique that provides information on the molecular weight, oligomer composition, and sequence of chitosan oligosaccharides.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique well-suited for the analysis of polymers like chitosan oligosaccharides. In a MALDI-TOF MS experiment, the COS sample is co-crystallized with a matrix compound that absorbs laser energy. The laser irradiation desorbs and ionizes the analyte molecules, which are then accelerated in an electric field. The time it takes for the ions to reach the detector is proportional to their mass-to-charge ratio (m/z).
For a chitosan oligosaccharide with a DP of 40, MALDI-TOF MS can:
Confirm the Degree of Polymerization: The mass spectrum will show a distribution of peaks corresponding to the different oligomers present in the sample. The peak corresponding to the oligomer with 40 monomeric units can be identified, confirming the DP.
Determine the Acetylation Pattern: Since each GlcN unit has a mass of approximately 161 Da and each GlcNAc unit has a mass of approximately 203 Da, a COS DP40 sample will consist of a series of isobaric compounds with the same total number of monomeric units but different numbers of acetylated units. The mass spectrum will display a series of peaks, each corresponding to a specific number of acetyl groups on the 40-unit chain. This allows for the determination of the distribution of the degree of acetylation within the sample.
Table 3: Theoretical Masses of Chitosan Oligosaccharides (DP 40) with Varying Degrees of Acetylation
| Number of GlcNAc units | Number of GlcN units | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| 0 | 40 | ~6458 |
| 10 | 30 | ~6878 |
| 20 | 20 | ~7298 |
| 30 | 10 | ~7718 |
Note: Actual observed masses will include the mass of the cationizing agent (e.g., H⁺, Na⁺, K⁺).
Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique that is particularly useful for analyzing polar and high-molecular-weight compounds like chitosan oligosaccharides. ESI-MS can be coupled with liquid chromatography (LC) for online separation and analysis of complex mixtures.
For COS DP40, ESI-MS provides:
Precise Molecular Weight Determination: ESI often produces multiply charged ions, which allows for the analysis of high-mass molecules on mass spectrometers with a limited m/z range. The resulting mass spectrum can be deconvoluted to determine the precise molecular weight of the oligosaccharide.
Compositional Analysis: Similar to MALDI-TOF, ESI-MS can resolve oligomers with the same DP but different degrees of acetylation, providing information on the compositional heterogeneity of the sample.
Sequence Information (with MS/MS): When coupled with tandem mass spectrometry (MS/MS), ESI-MS can provide sequence information. In an MS/MS experiment, a specific parent ion (e.g., a DP40 oligomer with a defined number of acetyl groups) is selected and fragmented. The resulting fragment ions provide information about the sequence of GlcN and GlcNAc units within the oligosaccharide chain. The fragmentation patterns can reveal which residues are acetylated and their relative positions.
Advanced Microscopic and Imaging Techniques for Morphological and Nanostructural Analysis
Microscopic techniques are indispensable for visualizing the surface features and internal structure of chitosan oligosaccharides. These methods offer direct observational evidence of their physical form.
Scanning Electron Microscopy (SEM) is a powerful tool for examining the surface topography and morphology of chitosan oligosaccharides. In studies of low molecular weight chitosan, SEM analysis typically reveals the material's physical form, which can range from a nonporous, smooth membranous phase to more disorganized shapes. mdpi.comresearchgate.net The morphology can be influenced by the preparation method of the sample. For instance, chitosan films can exhibit dome-shaped orifices, microfibrils, and crystallites. mdpi.com The surface morphology is also affected by the degree of deacetylation, with lower values potentially leading to higher surface roughness. researchgate.net
Table 1: Representative SEM Observations for Low Molecular Weight Chitosan
| Feature | Description |
| Overall Morphology | Can appear as a smooth, nonporous membrane or as disorganized particles. |
| Surface Texture | Varies from smooth to rough, potentially influenced by deacetylation degree. researchgate.net |
| Microstructures | May exhibit microfibrils and crystallites depending on sample preparation. mdpi.com |
Note: This data is representative of low molecular weight chitosan and serves as an illustrative guide for Chitosan Oligosaccharides DP40.
Transmission Electron Microscopy (TEM) provides higher resolution images than SEM, allowing for the visualization of the internal structure and the shape of nanoparticles formulated from chitosan oligosaccharides. TEM analysis has confirmed the spherical morphology of nanoparticles prepared from low molecular weight chitosan, with sizes often observed to be smaller than those determined by Dynamic Light Scattering (DLS), a difference attributed to the distinct measurement mechanisms of the two techniques. nih.govresearchgate.net For instance, nanoparticles might appear around 40 nm in TEM images while DLS measurements indicate a size of approximately 142 nm. nih.gov TEM images can also reveal if the nanoparticles are uniform and well-dispersed. glycopedia.euthepharmajournal.com
Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles in suspension and their surface charge, which is quantified as the zeta potential.
For chitosan oligosaccharides, DLS is crucial for characterizing the hydrodynamic diameter of nanoparticles in an aqueous environment. The particle size of nanoparticles formulated from low molecular weight chitosan can be tuned by adjusting preparation parameters, but typically falls within the range of 100 to 200 nm. nih.govresearchgate.net
Zeta potential is a key indicator of the stability of colloidal dispersions. A high positive zeta potential is characteristic of chitosan nanoparticles due to the protonated amino groups, indicating good stability and resistance to aggregation. nih.govnih.gov The zeta potential for such nanoparticles is often in the range of +30 to +60 mV. nih.govnih.gov
Table 2: Typical DLS Data for Low Molecular Weight Chitosan Nanoparticles
| Parameter | Typical Value Range | Significance |
| Particle Size (Hydrodynamic Diameter) | 100 - 200 nm nih.govresearchgate.net | Influences biological interaction and distribution. |
| Polydispersity Index (PDI) | < 0.3 nih.govthepharmajournal.com | Indicates a narrow and uniform size distribution. |
| Zeta Potential | +30 to +60 mV nih.govnih.gov | High positive value suggests good colloidal stability. |
Note: These values are representative and can vary based on the specific formulation and environmental conditions such as pH and ionic strength.
Other Advanced Analytical Techniques
Beyond microscopy and light scattering, other analytical methods provide deeper insights into the crystalline nature and elemental composition of chitosan oligosaccharides.
X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. Chitosan is known to be a semi-crystalline polymer. cellulosechemtechnol.rorroij.com The XRD pattern of high molecular weight chitosan typically shows two characteristic peaks around 2θ = 10° and 20°. nih.gov However, as the degree of polymerization decreases, the crystallinity of chitosan tends to decrease, leading to a more amorphous structure. mdpi.comncsu.edu This is reflected in the XRD pattern by the broadening of diffraction peaks. cellulosechemtechnol.ronih.gov Studies on low molecular weight chitosan have shown a decrease in crystallinity after the degradation of the parent high molecular weight chitosan. ncsu.edu The more amorphous nature of lower molecular weight chitosan oligosaccharides can enhance their solubility.
Table 3: Crystallinity Characteristics of Chitosan by XRD
| Molecular Weight | Crystallinity | XRD Pattern Characteristics |
| High | Semi-crystalline cellulosechemtechnol.rorroij.com | Sharper peaks around 2θ = 10° and 20°. nih.gov |
| Low (Oligosaccharides) | More amorphous mdpi.comncsu.edu | Broader, less defined peaks. cellulosechemtechnol.ro |
Note: The exact diffractogram for DP40 would depend on its specific solid-state arrangement.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an extremely sensitive analytical technique used for determining the elemental composition of a sample, particularly for trace and ultra-trace element analysis. nih.gov In the context of chitosan oligosaccharides, ICP-MS is not typically used to analyze the primary constituents (carbon, hydrogen, nitrogen, oxygen) but is invaluable for quantifying elemental impurities.
The production of chitosan and its oligosaccharide derivatives involves chemical processing that can introduce trace amounts of metals and other elements. ICP-MS can detect a wide range of elements, including heavy metals like lead, mercury, arsenic, and cadmium, at concentrations as low as parts per billion (ppb) or even parts per trillion (ppt). nih.govdalton.com A method for analyzing food-grade chitosan using ICP-MS has been established to measure elements such as Be, B, Na, Mg, P, K, Ca, Ti, V, Cr, Mn, Fe, Co, Ni, Cu, Zn, As, Cd, Sn, Sb, Hg, and Pb. nih.gov This ensures the purity and safety of the material, which is critical for its applications. The results of such analyses on food-grade chitosan have shown that the content of impurities is generally very low. nih.gov
Table 4: Elements Detectable in Chitosan by ICP-MS
| Element Category | Examples of Detectable Elements nih.gov |
| Alkali and Alkaline Earth Metals | Na, Mg, K, Ca |
| Transition Metals | Ti, V, Cr, Mn, Fe, Co, Ni, Cu, Zn |
| Heavy Metals | As, Cd, Sn, Sb, Hg, Pb |
| Other Elements | Be, B, P |
Note: The presence and concentration of these elements are dependent on the source of the chitin (B13524) and the manufacturing process of the chitosan oligosaccharides.
Mechanistic Investigations of Chitosan Oligosaccharides Dp40 Biological Activities in Vitro and Pre Clinical Models
Antimicrobial Action Mechanisms
Chitosan (B1678972) oligosaccharides exhibit a broad spectrum of antimicrobial activities, and the underlying mechanisms are multifaceted, often involving interactions with the microbial cell surface and interference with cellular processes.
Antibacterial Effects and Cellular Permeability Alterations (Gram-positive vs. Gram-negative)
The antibacterial action of chitosan oligosaccharides, including those with a DP of 40, is largely attributed to their cationic nature. In an acidic environment, the primary amino groups of COS become protonated, resulting in a polycationic structure that can interact with negatively charged components on the bacterial cell surface. doraagri.com
Gram-positive Bacteria: The cell wall of Gram-positive bacteria is characterized by a thick layer of peptidoglycan interspersed with teichoic and lipoteichoic acids, which are negatively charged. The positively charged COS DP40 can electrostatically bind to these components, leading to the disruption of the cell wall integrity. This interaction can increase the permeability of the cell membrane, causing leakage of intracellular components such as ions, metabolites, and even genetic material, ultimately leading to cell death. mdpi.comresearchgate.net
Gram-negative Bacteria: Gram-negative bacteria possess a more complex cell envelope, consisting of an outer membrane, a thin peptidoglycan layer, and a cytoplasmic membrane. The outer membrane is rich in lipopolysaccharides (LPS), which carry a net negative charge. researchgate.net COS DP40 can interact with LPS, disrupting the outer membrane and increasing its permeability. This allows the oligosaccharides to penetrate the periplasmic space and subsequently damage the inner cytoplasmic membrane, leading to the leakage of cellular contents and bacterial demise. nih.govnih.gov Furthermore, some studies suggest that lower molecular weight COS can penetrate the cell and interfere with DNA and protein synthesis. doraagri.com
The differential susceptibility of Gram-positive and Gram-negative bacteria to chitosan oligosaccharides can vary depending on the specific bacterial species and the experimental conditions. While the general mechanism of electrostatic interaction and membrane permeabilization holds true for both, the structural differences in their cell envelopes can influence the efficacy of COS DP40.
Table 1: Proposed Antibacterial Mechanisms of Chitosan Oligosaccharides DP40
| Bacterial Type | Key Cell Wall/Membrane Component | Proposed Mechanism of Action by COS DP40 | Resultant Effect |
|---|---|---|---|
| Gram-positive | Peptidoglycan, Teichoic Acids | Electrostatic interaction with negatively charged teichoic acids, leading to cell wall disruption. | Increased membrane permeability, leakage of intracellular contents, cell death. |
| Gram-negative | Lipopolysaccharides (LPS) in the outer membrane | Binding to negatively charged LPS, causing outer membrane destabilization and increased permeability. | Disruption of membrane integrity, leakage of cytoplasmic components, inhibition of cellular processes. |
Antifungal and Antiviral Activity Pathways
Antifungal Activity: Research has indicated that the antifungal efficacy of chitosan oligosaccharides is dependent on their degree of polymerization, with fractions in the DP range of 30–50 exhibiting the highest activity. nih.gov Specifically, COS with a DP of 40 has been shown to have a significant inhibitory effect on the germination of pathogenic fungi such as Botrytis cinerea and Mucor piriformis. nih.govnih.gov The proposed antifungal mechanisms include:
Cell Membrane Disruption: Similar to its antibacterial action, the polycationic nature of COS DP40 allows it to interact with negatively charged components on the fungal cell membrane, such as phospholipids (B1166683) and mannoproteins. This interaction disrupts membrane integrity, leading to increased permeability and leakage of intracellular contents. mdpi.comnih.gov
Inhibition of Fungal Growth and Germination: By altering membrane function and cellular homeostasis, COS DP40 can inhibit key physiological processes necessary for fungal growth and the germination of spores. nih.govnih.gov
Interference with Cellular Processes: Once inside the fungal cell, COS may interfere with various metabolic pathways, including the synthesis of essential macromolecules. bohrium.com
Antiviral Activity: The antiviral mechanisms of chitosan oligosaccharides are still being elucidated but are thought to involve several pathways. nih.gov The positively charged COS can interact with the negatively charged components on the surface of viruses, such as viral glycoproteins. nih.govresearchgate.net This interaction can:
Inhibit Viral Attachment to Host Cells: By binding to the viral surface, COS can block the interaction between the virus and its specific receptors on the host cell membrane, thereby preventing viral entry.
Interfere with Viral Replication: Some evidence suggests that chitosan oligosaccharides that enter the host cell may interfere with the replication of viral genetic material and the synthesis of viral proteins. researchgate.net
Antiparasitic Mechanisms
Chitosan oligosaccharides have also demonstrated activity against various parasites. mdpi.comresearchgate.netnih.gov The proposed antiparasitic mechanisms are thought to be similar to their antimicrobial actions, primarily involving the disruption of the parasite's cell membrane. nih.govmdpi.com The cationic COS can bind to the negatively charged surface of parasites, leading to membrane destabilization and increased permeability. This can result in the loss of essential intracellular components and ultimately, the death of the parasite. mdpi.com Some studies have also suggested that COS can interfere with the parasite's metabolism and nutrient uptake. mdpi.com
Immunomodulatory Pathways
Chitosan oligosaccharides, including those with a DP of 40, have been shown to possess immunomodulatory properties, influencing both cellular and humoral immunity. mdpi.comnih.govrsc.orgsemanticscholar.org
Cellular Immunity Modulation (e.g., Macrophage Phagocytic Activity)
Chitosan oligosaccharides can modulate the activity of various immune cells, particularly macrophages, which are key players in the innate immune response. nih.gov The interaction of COS with macrophages can lead to:
Enhanced Phagocytosis: COS can stimulate the phagocytic activity of macrophages, increasing their ability to engulf and destroy pathogens and cellular debris.
Cytokine Production: The activation of macrophages by COS can trigger the production and release of various cytokines, such as interleukins and tumor necrosis factor-alpha (TNF-α). These cytokines play a crucial role in orchestrating the immune response. The specific cytokine profile induced can depend on the concentration and physicochemical properties of the COS. mdpi.com
Nitric Oxide Production: Activated macrophages can also produce nitric oxide (NO), a potent antimicrobial and immunoregulatory molecule.
The immunomodulatory effects of COS are often mediated through their interaction with specific cell surface receptors on immune cells, such as Toll-like receptors (TLRs). mdpi.com
Humoral Immunity Regulation (e.g., Complement Activation Studies)
Humoral immunity involves the production of antibodies by B lymphocytes and the activation of the complement system. Chitosan oligosaccharides can influence these processes. One study has shown that COS can induce the proliferation and differentiation of splenic IgM+ B cells into plasmablasts that secrete natural IgM, thereby enhancing humoral immunity. nih.gov This suggests a role for COS in augmenting the body's antibody-mediated defense mechanisms. nih.govnih.gov The binding of COS to mannose receptors and integrins on B cells has been identified as a potential mechanism for triggering this response. nih.gov
Studies on the effect of chitosan and its derivatives on the complement system, a crucial part of the innate immune response, have yielded variable results. The complement system can be activated through classical, alternative, and lectin pathways, leading to opsonization of pathogens, inflammation, and cell lysis. While some forms of chitosan can activate the complement system, the specific effects of COS DP40 on complement activation require further investigation.
Regulation of Intestinal Microbiota Composition and Function
Chitosan oligosaccharides (COS) have demonstrated the ability to modulate the composition and function of the intestinal microbiota in both in vitro fermentation models and pre-clinical animal studies. As non-digestible carbohydrates, COS can be metabolized by gut bacteria, leading to significant shifts in the microbial community structure. frontiersin.orgnih.gov
In vitro fermentation of COS with mice gut microbiota has been shown to initially decrease the total bacterial population, which later returns to normal levels, suggesting utilization by the microbes. frontiersin.org These studies also indicate a selective effect, causing a decrease in potentially pathogenic genera such as Escherichia/Shigella while increasing the abundance of genera like Parabacteroides. frontiersin.orgnih.gov
Pre-clinical models have further elucidated these effects. In mice, dietary supplementation with COS has been observed to increase the abundance of beneficial bacteria like Akkermansia while reducing populations of probiotic genera such as Lactobacillus and Bifidobacterium, as well as the harmful genus Desulfovibrio. frontiersin.orgnih.gov A significant inhibitory effect on the phylum Proteobacteria has been noted in both in vivo and in vitro models. frontiersin.org The modulation of gut microbiota by COS is also associated with an increase in the production of short-chain fatty acids (SCFAs), which are crucial metabolites for gut health. mdpi.com Specifically, administration of COS has been linked to higher levels of propionate (B1217596) and butyrate. mdpi.com
The degree of polymerization (DP) is a factor in these interactions, although findings can vary. For instance, the consumption of chitosan pentasaccharides by gut microbes was observed to be slower than other forms in one study. frontiersin.org Other research suggests that oligosaccharides with a higher degree of polymerization tend to favor the growth of beneficial intestinal microbiota. researchgate.net This suggests that a higher DP oligosaccharide like DP40 could have a pronounced effect on microbiota composition.
Table 1: Effects of Chitosan Oligosaccharides on Intestinal Microbiota
| Model System | Bacterial Population Changes | Functional Outcomes |
|---|
Anti-inflammatory Signal Transduction Pathways
Chitosan oligosaccharides exhibit significant anti-inflammatory properties by modulating key signal transduction pathways involved in the inflammatory response.
A primary mechanism for the anti-inflammatory effect of COS is the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.govnih.gov In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it triggers the transcription of pro-inflammatory genes. mdpi.com
Studies have demonstrated that COS can block this process. In both cultured endothelial cells and mouse models, COS administration was found to reduce the nuclear translocation of the NF-κB/p65 subunit. nih.gov This inhibition prevents the activation of the NF-κB pathway and subsequently reduces the expression of inflammatory cytokines. mdpi.comnih.gov The degree of polymerization can influence this activity, with some studies indicating that COS with a DP of 2-6 can directly inhibit the NF-κB pathway in cancer cells. researchgate.net
Similarly, COS treatment has been shown to inhibit the LPS-induced phosphorylation of MAPK proteins, including p38 MAPK and ERK1/2. nih.gov The MAPK pathway is upstream of NF-κB, and its inhibition is an integral part of how COS exerts its anti-inflammatory function. nih.gov By suppressing both NF-κB and MAPK pathways, COS effectively downregulates the inflammatory cascade. nih.gov
The suppression of the NF-κB pathway by chitosan oligosaccharides leads directly to the reduced expression of downstream inflammatory enzymes, namely cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). cohlife.orgnih.gov These enzymes are responsible for producing key inflammatory mediators: prostaglandins (B1171923) (via COX-2) and nitric oxide (NO) (via iNOS). cohlife.org
In preclinical models of intestinal inflammation, oral administration of COS has been shown to inhibit the activation of both COX-2 and iNOS, preventing inflammation of the colonic mucosa. cohlife.org In vitro studies using LPS-stimulated macrophages have confirmed these findings, showing that COS treatment significantly inhibits the overproduction of prostaglandin (B15479496) E2 (PGE2) and NO by suppressing the expression of COX-2 and iNOS proteins. nih.govnih.govresearchgate.net This effect has been observed to be dependent on the molecular weight of the chitosan, with lower molecular weight COS showing higher inhibitory activity on NO and PGE2 production. cohlife.org
Table 2: Modulation of Anti-inflammatory Pathways by Chitosan Oligosaccharides
| Pathway | Key Target/Mechanism | Downstream Effect |
|---|
Antioxidant Mechanisms
Chitosan oligosaccharides possess notable antioxidant properties that are executed through multiple mechanisms, including the direct scavenging of free radicals and the chelation of pro-oxidant metal ions. The antioxidant capacity is closely related to the degree of polymerization and the presence of free amino groups. nih.gov
Chitosan oligosaccharides are effective scavengers of various reactive oxygen species (ROS), including hydroxyl radicals, superoxide (B77818) radicals, and DPPH radicals. nih.govmdpi.com The mechanism behind this activity is attributed to the free amino (-NH2) and hydroxyl (-OH) groups on the glucosamine (B1671600) units, which can donate a hydrogen atom to a free radical, thereby neutralizing it and forming a stable macromolecular radical. japsonline.com
The scavenging ability is influenced by the molecular properties of the COS. Studies on chitosan dimers have shown that the amino group at the reducing end is vital for scavenging superoxide radicals. nih.gov Furthermore, fully deacetylated dimers exhibit the strongest DPPH scavenging activity. nih.gov The degree of polymerization also plays a role; while some studies report that COS with low DP (3-7) exhibit high antioxidant activity, others have found that COS with a high DP have a stronger ability to scavenge superoxide radicals. researchgate.net This suggests that the specific radical being targeted and the structural characteristics of the COS, such as those of DP40, are important determinants of its scavenging efficacy.
Chitosan and its oligosaccharide derivatives are recognized as excellent chelators of transition metal ions. scholaris.cacyberleninka.ru This is a crucial antioxidant mechanism, as metal ions like iron (Fe²⁺) and copper (Cu²⁺) can participate in the Fenton reaction, which generates highly reactive hydroxyl radicals. researchgate.net
Table 3: Antioxidant Mechanisms of Chitosan Oligosaccharides
| Mechanism | Description | Key Factors |
|---|---|---|
| Free Radical Scavenging | Donation of hydrogen atoms from -NH2 and -OH groups to neutralize reactive oxygen species (e.g., DPPH, hydroxyl, superoxide radicals). | Degree of deacetylation, Degree of polymerization (DP), Presence of free amino groups. |
| Metal Ion Chelation | Binding of pro-oxidant metal ions (e.g., Fe²⁺, Cu²⁺) by -NH2 and -OH groups, preventing their participation in ROS-generating reactions. | Degree of deacetylation, pH of the solution, Physical state of COS. |
Anti-tumor Mechanisms (Cellular and Molecular Levels)
The anti-tumor effects of chitosan oligosaccharides are multifaceted, involving direct actions on cancer cells and modulation of the tumor microenvironment. The degree of polymerization has been shown to be a significant determinant of these activities.
Inhibition of Tumor Cell Glycolysis and Energy Metabolism
Disruption of DNA Synthesis and RNA Transcription
Chitosan oligosaccharides have been shown to interfere with the fundamental processes of DNA replication and RNA transcription in cancer cells. The cationic nature of COS allows for electrostatic interactions with negatively charged molecules such as DNA and RNA. This interaction can lead to the formation of COS-DNA complexes, which may physically impede the activity of DNA and RNA polymerases, thereby inhibiting DNA synthesis and transcription.
The efficacy of this interaction is influenced by the molecular weight and DP of the chitosan oligosaccharide. Studies on the transfection efficiency of chitosan-based gene delivery systems have indicated that the molecular weight of chitosan is a critical factor. While lower molecular weight chitosans are often favored for gene delivery due to their better solubility and lower toxicity, the binding affinity to nucleic acids generally increases with the degree of polymerization. Therefore, it is plausible that COS DP40 could effectively interact with and disrupt the synthesis of nucleic acids in tumor cells. Furthermore, some research has shown that chitosan oligosaccharide lactate (B86563) can offer protection against DNA double-strand breaks, suggesting a complex interaction with DNA and its repair mechanisms that could be context-dependent.
Induction of Apoptosis in Cancer Cells
A primary mechanism through which chitosan oligosaccharides exert their anti-tumor effects is the induction of apoptosis, or programmed cell death, in cancer cells. This process is tightly regulated by a balance between pro-apoptotic and anti-apoptotic proteins. Research has demonstrated that COS can shift this balance towards apoptosis in various cancer cell lines.
The degree of polymerization plays a crucial role in the apoptotic potential of COS. Studies have shown that COS with a low degree of polymerization (e.g., DP 2-6) can effectively induce apoptosis in human colon carcinoma HCT116 cells. The proposed mechanism involves the upregulation of the pro-apoptotic protein Bak and the downregulation of the anti-apoptotic proteins Bcl-2 and Bcl-xL. Conversely, another study found that a mixture of chitooligosaccharides with a DP ranging from 9 to 34 exhibited greater anti-tumor activity than those with a DP of less than 9 or greater than 34. This suggests that an optimal DP range may exist for maximal apoptotic induction, and while direct evidence for DP40 is lacking, its potential to induce apoptosis is supported by these findings.
Table 1: Effect of Chitosan Oligosaccharides on Apoptotic Markers in Cancer Cells
| Cancer Cell Line | COS DP Range | Effect on Pro-Apoptotic Proteins | Effect on Anti-Apoptotic Proteins |
|---|
Note: This table is based on available data for COS with varying DPs and is intended to be illustrative of the general mechanism.
Anti-metastatic Effects
Metastasis, the spread of cancer cells from the primary tumor to distant organs, is a major cause of cancer-related mortality. Chitosan and its oligosaccharides have demonstrated potential in inhibiting metastasis through various mechanisms. Research on chitosan nanoparticles has shown the ability to down-regulate the expression of metastatic genes such as matrix metalloproteinase-1 (MMP-1) and MMP-9 in esophageal cancer-associated fibroblasts. MMPs are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion.
While these findings are promising, it is important to note that they pertain to chitosan nanoparticles, and the effects of soluble COS, particularly with a specific DP of 40, may differ. However, the general anti-metastatic potential of chitosan-based compounds suggests that COS DP40 could interfere with the metastatic cascade, possibly by inhibiting the enzymatic activity required for invasion or by modulating cell adhesion and migration.
Enzyme Modulation and Inhibition Activities (e.g., Angiotensin-Converting Enzyme (ACE) Inhibition)
Beyond their anti-tumor activities, chitosan oligosaccharides have been investigated for their ability to modulate the activity of various enzymes. A notable example is the inhibition of Angiotensin-Converting Enzyme (ACE), a key enzyme in the renin-angiotensin system that regulates blood pressure.
Studies have consistently shown that the ACE inhibitory activity of chitosan oligosaccharides is highly dependent on their degree of polymerization. Research indicates that smaller oligomers, particularly chitosan trimers (DP3), exhibit the most potent ACE inhibitory effects. The inhibitory activity tends to decrease as the degree of polymerization increases. This suggests that COS with a DP of 40 would likely have a weaker ACE inhibitory activity compared to its smaller counterparts. The proposed mechanism of inhibition is competitive, where the oligosaccharide binds to the active site of the enzyme, preventing the binding of its natural substrate.
Table 2: Influence of Chitosan Oligosaccharide Degree of Polymerization on ACE Inhibitory Activity
| Degree of Polymerization (DP) | Relative ACE Inhibitory Activity |
|---|---|
| 3 | High |
Note: This table illustrates a general trend observed in research and is not based on specific data for DP40.
Molecular Interactions with Biological Macromolecules
The biological activities of chitosan oligosaccharides are fundamentally rooted in their molecular interactions with various biological macromolecules. The cationic nature of chitosan, due to the presence of protonated amino groups, facilitates electrostatic interactions with negatively charged molecules such as proteins and nucleic acids.
The strength and nature of these interactions are influenced by the molecular weight and degree of polymerization of the COS. For instance, the affinity of COS for small interfering RNA (siRNA) has been shown to increase with the degree of polymerization. This suggests that COS DP40 could have a significant binding affinity for nucleic acids.
Similarly, the interaction of chitosan with proteins is also dependent on molecular weight. These interactions can lead to the formation of protein-chitosan complexes, which can alter the stability and function of the protein. The specific interactions of COS DP40 with macromolecules involved in tumorigenesis, such as growth factor receptors or signaling proteins, remain an area for further investigation. Understanding these molecular interactions is key to fully elucidating the mechanisms behind the observed biological effects of chitosan oligosaccharides.
Binding Affinity to Proteins (e.g., Plasma Proteins, Enzymes, Receptors)
The interaction between chitosan oligosaccharides and proteins is a critical determinant of their pharmacokinetic and pharmacodynamic profiles. This binding is primarily governed by electrostatic interactions, hydrogen bonding, and hydrophobic interactions. The degree of polymerization (DP) is a key factor influencing the strength of these interactions.
The degree of deacetylation (DD) also plays a crucial role; a higher DD generally corresponds to a greater number of protonated amino groups and thus stronger electrostatic interactions with negatively charged domains on protein surfaces. nih.gov Conversely, studies have also shown that for specific interactions, such as with chitin-binding domain (CBD) proteins, a higher degree of acetylation can lead to stronger affinity, highlighting the complexity and specificity of these interactions. nih.gov
Key Research Findings on COS-Protein Interactions:
| Property Investigated | Influence of DP/Molecular Weight | General Observation |
| Binding Energy | Increases with increasing molecular weight | Longer chains like DP40 are predicted to have stronger interactions with plasma proteins compared to shorter oligomers (e.g., DP < 20). nih.gov |
| Interaction Type | Primarily electrostatic and hydrogen bonds | The numerous amino and hydroxyl groups on the DP40 backbone facilitate multiple points of contact. |
| Specificity | Dependent on protein and COS acetylation | While general affinity increases with size, specific receptor or enzyme binding is influenced by both DP and the pattern of acetylation. nih.gov |
In studies involving wheat leaf cells, specific chitosan oligosaccharide binding proteins have been identified from the plasma membrane, including potential receptor kinases. nih.gov While the exact DP of the COS used was not specified, it confirms the existence of specific protein receptors for these molecules, and it is plausible that a molecule of DP40 would engage with such receptors.
Interactions with Nucleic Acids (DNA, RNA)
The polycationic nature of chitosan oligosaccharides at physiological pH allows them to interact strongly with negatively charged nucleic acids like DNA and RNA. This interaction is primarily electrostatic, occurring between the protonated amino groups (-NH3+) of the COS and the phosphate (B84403) groups (-PO4-) of the nucleic acid backbone. mdpi.comnih.gov The degree of polymerization is a critical parameter that dictates the efficiency of this interaction and the subsequent condensation of the nucleic acid.
A physicochemical study of COS with DPs ranging from 5 to 50 provides significant insight into the behavior of DP40. mdpi.comnih.gov This research demonstrated that key properties influencing nucleic acid binding change considerably with chain length. For instance, the apparent pKa of the amino groups, which determines the charge density, shows a marked transition between DP 5 and DP 13, stabilizing for longer chains. nih.gov This indicates that for COS DP40, the charging behavior would be that of a stable polyelectrolyte.
The binding affinity with siRNA was also shown to be DP-dependent. The binding enthalpy, a measure of the interaction strength, increases significantly with DP, suggesting that COS DP40 would bind more strongly to RNA than shorter oligomers. nih.gov This enhanced affinity is due to the cooperative effect of multiple cationic charges along the longer polymer chain, leading to a more stable complex. mdpi.com
This strong interaction allows COS to condense nucleic acids into compact nanoparticles, often referred to as "polyplexes". researchgate.net The ability to form small, stable complexes is crucial for applications like gene delivery, as it protects the nucleic acid from enzymatic degradation and facilitates cellular uptake. Studies have shown that COS of relatively high DP (≥50) are required to form the smallest, most stable complex particles. nih.gov Therefore, COS DP40 is expected to be highly effective at condensing DNA and RNA, forming complexes with properties intermediate to those of DP<20 and DP>50 oligomers. The amount of chitosan required to fully compact DNA is strongly dependent on its molecular weight; a higher charge ratio is needed for shorter chitosans to compensate for the reduced interaction strength. researchgate.net
Physicochemical Properties of COS Influencing Nucleic Acid Interaction (Based on trends from DP5-50 studies):
| Parameter | Trend with Increasing DP | Implication for DP40 |
| Apparent pKa | Increases and stabilizes for DP > 13 | Stable and predictable positive charge density at a given pH. nih.gov |
| Binding Enthalpy (with siRNA) | Increases significantly | Strong binding affinity to nucleic acids. nih.gov |
| Complex Formation | Higher DP leads to smaller, more stable particles | Forms compact and relatively stable complexes with DNA/RNA. nih.gov |
| DNA Condensation | Higher DP is more efficient at condensation | Effectively condenses nucleic acids into defined structures. researchgate.netntnu.no |
Interaction with Cell Membranes
The interaction of chitosan oligosaccharides with cell membranes is a key mechanism underlying many of their biological activities, including antimicrobial effects and permeation enhancement. The primary driving force for this interaction is the electrostatic attraction between the positively charged COS and the negatively charged components of the cell membrane, such as phospholipids (e.g., phosphatidylglycerol), sialic acids, and membrane proteins. researchgate.netnih.gov
Upon initial binding, COS can induce significant changes in membrane structure and function. The degree of polymerization plays a critical role in the nature and extent of this interaction. While very short oligomers may have limited effect, longer chains like DP40 can induce more profound changes due to multivalent binding, where the single molecule interacts with multiple sites on the membrane surface. apsnet.org
This multivalent interaction can lead to a destabilization of the membrane. apsnet.orgnih.gov Research using model phospholipid membranes shows that chitosan can insert itself within the lipid monolayer and interact with the anionic head groups, causing the membrane to expand. nih.gov This disruption can increase membrane fluidity and permeability, potentially leading to the formation of transient pores. mpg.de This pore formation allows for the leakage of intracellular components and can be a mechanism for the antimicrobial activity of chitosan. mpg.de
Studies comparing chitosan polymers and oligomers have shown that polymers with higher molecular weight often exhibit stronger membrane-disrupting abilities than low molecular weight oligomers. apsnet.org A chitosan with a DP of 40 is in an intermediate range and is expected to effectively destabilize membranes. This interaction is also selective; chitosan oligomers interact much more strongly with anionic membranes (a model for bacterial membranes) than with zwitterionic membranes (a model for mammalian cells), which may explain their selective antimicrobial activity. nih.gov
Summary of COS DP40 Interactions with Cell Membranes:
| Interaction Phase | Mechanism | Consequence |
| Adsorption | Electrostatic attraction between polycationic COS DP40 and anionic membrane components. researchgate.net | Accumulation of COS DP40 on the cell surface. |
| Insertion & Disruption | Insertion of the oligomer into the lipid bilayer, interacting with lipid headgroups. nih.gov | Increased membrane fluidity and expansion. nih.gov |
| Permeabilization | Destabilization of the membrane structure, leading to transient pore formation. mpg.de | Leakage of intracellular contents; increased uptake of external molecules. |
Structural Activity Relationship Studies for Chitosan Oligosaccharides Dp40
Influence of Degree of Polymerization (DP) on Biological Activities
The degree of polymerization, which signifies the number of monosaccharide units in the chain, is a critical determinant of the biological function of chitosan (B1678972) oligosaccharides. A DP of 40 places this molecule in the category of higher molecular weight oligosaccharides, as the term "oligosaccharide" is often applied to chitosan with a DP of less than 20 to 55. nih.govresearchgate.netnih.gov
Research indicates that different biological activities are optimized at different DP ranges. While studies focusing specifically on DP40 are limited, general trends show that certain activities are enhanced with lower DP, whereas others require longer chains.
Lower DP ranges (typically 2-8) are often associated with high water solubility and efficient absorption through intestinal epithelia, which can be advantageous for certain antitumor activities. nih.govresearchgate.netnih.gov For instance, a mixture of COS with a DP of 2-6 was found to be effective in suppressing the growth of HCT116 cancer cells. researchgate.net Conversely, some studies suggest that higher DP ranges may be more effective for other functions. For example, one study noted that a mixture of chitooligosaccharides with DPs from 9 to 34 exhibited greater antitumor activity than mixtures with DPs below 9. researchgate.net This suggests that for certain mechanisms, a longer chain like DP40 could be beneficial, potentially by allowing for more extensive interactions with cell surface receptors or other biological targets.
The table below summarizes findings on optimal DP ranges for various biological effects, providing context for the potential activities of a DP40 oligosaccharide.
| Biological Activity | Optimal DP Range | Reference(s) |
| Antitumor (HCT116 cells) | 2-6 | researchgate.net |
| Antitumor (general) | 9-34 | researchgate.net |
| α-Glucosidase Inhibition | Lower DP (2-4) more potent than higher DP (2-5) | mdpi.com |
| Water Solubility | ≤ 7 | researchgate.net |
| General Bioactivities | 2-20 | researchgate.net |
This table is interactive and can be sorted by column.
The length of the oligosaccharide chain directly influences its molecular interaction profile. A longer chain, such as in DP40, provides a greater number of potential binding sites (amino and hydroxyl groups) for interacting with targets like proteins, nucleic acids, and anionic cell surface components. nih.gov The increased chain length can lead to stronger multivalent interactions, where the oligosaccharide binds to multiple sites on a target molecule or surface simultaneously.
However, an increased DP can also lead to greater chain entanglement and higher viscosity, which might sterically hinder interactions with certain enzymes or receptors. nih.gov The relationship between DP and biological activity is therefore often non-linear and specific to the biological system . The physical and chemical properties of COS, including charge distribution and water solubility, are directly related to their DP. nih.gov
Impact of Degree of Deacetylation (DD) on Functional Properties
The degree of deacetylation (DD) refers to the percentage of D-glucosamine (deacetylated) units relative to the total number of units in the chitosan chain. mdpi.comnih.gov It is a paramount factor governing the functional properties of COS, as it determines the density of primary amino groups, which are the primary source of its positive charge and chemical reactivity. mdpi.comresearchgate.netnih.gov
In an acidic environment (pH < 6.5), the free amino groups (-NH2) on the D-glucosamine units become protonated (-NH3+), transforming the oligosaccharide into a polycation. bohrium.com The DD value is directly proportional to the linear charge density of the molecule; a higher DD results in a greater number of positive charges along the chain. nih.gov
This positive charge is fundamental to many of chitosan's biological activities, particularly its antimicrobial properties. The electrostatic interaction between the positively charged COS and negatively charged components of microbial cell walls (e.g., teichoic acids in Gram-positive bacteria, lipopolysaccharides in Gram-negative bacteria) is a primary mechanism of action. nih.gov This interaction can disrupt the cell membrane, leading to leakage of intracellular components and cell death. Studies have shown that a higher DD, by increasing charge density, can enhance this antimicrobial effect. nih.gov
| Degree of Deacetylation (DD) | Impact on Charge Density | Consequence for Bioactivity | Reference(s) |
| High DD (e.g., >90%) | High density of protonated amino groups (-NH3+) | Enhanced electrostatic interaction with negatively charged cell membranes, often leading to stronger antimicrobial activity. | nih.govresearchgate.net |
| Low DD (e.g., <70%) | Lower density of positive charges | Weaker electrostatic interactions, potentially reduced antimicrobial efficacy but may influence other properties like solubility and interaction with specific enzymes. | mdpi.combohrium.com |
This table is interactive and can be sorted by column.
The DD value influences not only the strength of biological activity but also the mechanism of action. For antitumor activity, both the molecular weight and the DD are critical factors. nih.govmdpi.comnih.gov A study fractionated COS into a fully deacetylated (100% DD) component and a partially acetylated (approx. 87.5% DD) component. Both fractions exhibited cytotoxicity against cancer cell lines, indicating that the presence and absence of acetyl groups can modulate biological responses. nih.govnih.gov In a study on Trichomonas vaginalis, a 98% deacetylated COS showed potent antiprotozoal activity, whereas an 80% acetylated version showed none, highlighting the critical role of a high density of free amino groups for this specific action. jmb.or.kr Therefore, the DD of a DP40 oligosaccharide would be a crucial factor in determining its specific therapeutic potential.
Role of Acetylation Pattern (P_A) on Biological Function
The presence of an acetylated N-acetyl-D-glucosamine unit can affect the structural and electronic properties of the neighboring deacetylated D-glucosamine units. mdpi.comresearchgate.net This is due to new intramolecular interactions that can influence the polarity and chemical reactivity of the free amino groups. mdpi.com For example, the strength of copper ion binding to chitosan oligomers was found to be dependent on the P_A. researchgate.net
This sequence-dependent behavior means that the P_A can influence how a DP40 oligosaccharide is recognized and processed by enzymes like chitinases and chitosanases. nih.gov Furthermore, chitosans with a more regular P_A, as found in some heterogeneously deacetylated products, have shown increased elicitation activity in plants compared to those with a random pattern. nih.gov This indicates that the specific sequence of acetylated and deacetylated units can create distinct recognition motifs for biological receptors, leading to different functional outcomes. nih.gov The molecular conformation and flexibility of the chain are also affected by the distribution of the N-acetyl groups, which in turn controls properties like aggregation and solubility. nih.gov
Conformational Studies and Their Implications for Biological Recognition and Activity
The biological function of a complex macromolecule like Chitosan Oligosaccharides with a Degree of Polymerization of 40 (COS DP40) is intrinsically linked to its three-dimensional structure. The specific spatial arrangement of its constituent monosaccharide units—its conformation—dictates how it interacts with biological systems such as cell receptors and enzymes. The conformation of COS DP40 is not a rigid, static structure but rather a dynamic state influenced by the rotational freedom of its glycosidic bonds and its surrounding environment.
Molecular simulations of 50-unit chitosan chains, a length comparable to DP40, have estimated a persistence length of approximately 24 nm under acidic conditions, indicating a relatively stiff and extended structure. nih.gov This is contrasted with a persistence length an order of magnitude shorter under neutral pH conditions, highlighting the molecule's conformational adaptability. nih.gov
Table 1: Key Factors Influencing the Conformation of Chitosan Oligosaccharides DP40
| Parameter | Description | Effect on DP40 Conformation | Primary Investigation Method |
|---|---|---|---|
| Torsion Angles (φ, ψ) | Rotation around the β-(1,4)-glycosidic bond connecting monosaccharide units. researchgate.net | Determines the fundamental 3D geometry and orientation of adjacent rings, defining the overall chain shape. | Molecular Dynamics (MD) Simulations, NMR Spectroscopy. researchgate.net |
| Intramolecular Hydrogen Bonds | Hydrogen bonds formed between hydroxyl (-OH) and amino (-NH2) groups of adjacent units within the same chain. | Restricts rotational freedom of the glycosidic bond, stabilizing specific conformations and increasing structural rigidity. | Molecular Modeling, FTIR Spectroscopy. |
| pH / Degree of Protonation | The pH of the aqueous environment determines the protonation state of the primary amino groups on the D-glucosamine units. | Low pH (high protonation) leads to electrostatic repulsion, promoting a more linear, extended, and stiff conformation. nih.gov | Potentiometric Titration, Dynamic Light Scattering (DLS). mdpi.com |
| Solvent Interaction | Interactions (e.g., hydrogen bonding) between the chitosan chain and surrounding water molecules. | Influences the solubility and hydration shell of the oligomer, which in turn affects the energetically favorable conformations. | Computational Simulations, Calorimetry. |
The implications of these conformational properties for biological recognition are profound. The ability of COS DP40 to elicit a biological response depends on its recognition by specific proteins, such as cell surface lectins or pathogen recognition receptors. nih.govfrontiersin.org This recognition is highly specific, relying on a precise geometric arrangement of functional groups (e.g., charged amino groups and polar hydroxyl groups) on the oligosaccharide that complements the binding site on the target protein.
The flexible nature of the DP40 chain allows it to adopt different shapes, potentially enabling an "induced fit" upon approaching a biological target. An extended, rigid conformation might be optimal for multivalent binding, where multiple sites along the oligomer chain interact simultaneously with a receptor protein, leading to a stronger and more specific interaction. frontiersin.org For instance, the interaction between chitosan oligosaccharides and proteins like human lactoferrin has been shown to be driven by a combination of hydrophobic forces and hydrogen bonding, which are highly dependent on the accessible conformation of the oligomer. nih.gov
Chemical Modification and Derivatization Strategies for Chitosan Oligosaccharides Dp40
Chitosan (B1678972) oligosaccharides with a degree of polymerization of 40 (DP40) are versatile biomolecules whose functional properties can be precisely tailored through various chemical modification and derivatization strategies. These modifications target the primary amino (-NH2) and hydroxyl (-OH) groups on the chitosan backbone, allowing for the introduction of new functional moieties and the alteration of inherent characteristics such as solubility, charge, and biological activity. nih.gov Such tailored modifications expand the potential applications of Chitosan Oligosaccharide DP40 in diverse scientific and biomedical fields. mdpi.com
Emerging Research Directions and Future Perspectives for Chitosan Oligosaccharides Dp40
Development of Novel Synthesis Paradigms with Precise DP Control for DP40
Current research is focused on overcoming these limitations through several innovative approaches:
Enzymatic Synthesis and Control: The use of specific chitosanases and chitinases is a primary area of investigation. nih.govgmp-chitosan.com Researchers are exploring methods to finely control reaction conditions—such as temperature, pH, enzyme-to-substrate ratio, and reaction time—to favor the production of higher DP oligosaccharides. nih.govsut.ac.th The goal is to halt the enzymatic hydrolysis at a point where DP40 is the predominant product before it is further degraded into smaller fragments. Recombinant chitosanases are being developed to offer greater specificity and efficiency in this process. nih.gov
Chemical Synthesis Strategies: While multi-step chemical synthesis is complex and often limits the preparation of higher DP oligosaccharides on a large scale, advancements are being made. researchgate.net Solid-state synthesis, for example, shows promise for producing defined oligomers, though reaching a DP of 40 is still a formidable task. nih.gov These methods involve a painstaking process of adding monosaccharide units one by one, which requires numerous protection and deprotection steps. researchgate.net
Fractionation and Purification Techniques: A crucial aspect of obtaining pure DP40 is the development of advanced separation technologies. Once a heterogeneous mixture of COS is produced, techniques like size-exclusion chromatography (SEC) and gel permeation chromatography (GPC) are employed to isolate fractions with the desired molecular weight. nih.govmdpi.com
The development of robust and scalable methods to produce well-defined COS DP40 is critical for accurately studying its structure-function relationships and unlocking its full application potential.
Advancements in High-Throughput Analytical Methodologies for Complex Oligosaccharide Mixtures
The characterization of complex oligosaccharide mixtures, which invariably arise during the synthesis of COS DP40, requires powerful analytical techniques. Analyzing these mixtures is challenging due to the presence of oligomers with various degrees of polymerization and acetylation. researchgate.net Emerging methodologies are aimed at providing rapid and detailed structural information.
Key analytical advancements include:
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis and purification of COS. mdpi.commdpi.com Techniques such as hydrophilic interaction liquid chromatography (HILIC) are particularly effective for separating oligosaccharides. mdpi.com The use of advanced detectors, like evaporative light-scattering detectors (ELSD), enhances the detection of these non-chromophoric compounds. mdpi.com
Mass Spectrometry (MS): When coupled with HPLC (HPLC-MS), mass spectrometry provides detailed information about the molecular weight and sequence of the oligosaccharides. researchgate.net Electrospray ionization (ESI-MS) is a soft ionization technique that allows for the analysis of intact oligomers, making it possible to confirm the presence and purity of DP40.
Capillary Electrophoresis (CE): CE offers high separation efficiency for charged molecules like chitosan (B1678972) oligosaccharides and is a valuable tool for analyzing complex mixtures. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for the detailed structural elucidation of purified oligosaccharides, helping to determine the degree of acetylation and confirm the glycosidic linkages. researchgate.net
These high-throughput methods are essential for quality control in the production of COS DP40 and for understanding the composition of oligosaccharide hydrolysates. nih.gov
| Methodology | Primary Application for COS DP40 Analysis | Key Advantages | Reference |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation and purification of DP40 from complex mixtures. | High resolution, quantitative analysis. | mdpi.commdpi.com |
| Mass Spectrometry (MS) | Molecular weight determination and sequence analysis. | High sensitivity, structural information. | researchgate.net |
| Capillary Electrophoresis (CE) | High-efficiency separation of charged oligomers. | Requires small sample volume, high resolution. | mdpi.com |
| Nuclear Magnetic Resonance (NMR) | Detailed structural elucidation of purified DP40. | Provides information on acetylation and linkages. | researchgate.net |
Integration of Chitosan Oligosaccharides DP40 with Nanotechnology for Advanced Research Tools
The unique properties of chitosan and its oligosaccharides, such as their positive charge, biocompatibility, and biodegradability, make them excellent candidates for applications in nanotechnology. ui.ac.idnih.gov Integrating COS DP40 into nanostructures is an emerging area with the potential to create sophisticated tools for biomedical research.
Nanoparticle Formulation: COS DP40 can be used to formulate nanoparticles for the delivery of therapeutic agents like drugs or nucleic acids. chitolytic.comresearchgate.net The cationic nature of the oligosaccharide allows it to form complexes with negatively charged molecules. nih.gov The ionic gelation method, using cross-linkers like tripolyphosphate (TPP), is a common technique to prepare such nanoparticles. nih.gov The higher molecular weight of DP40 compared to shorter oligomers could influence nanoparticle characteristics such as size, stability, and loading capacity.
Surface Functionalization: COS DP40 can be used to coat the surface of other nanomaterials, such as gold nanoparticles or liposomes. researchgate.net This functionalization can improve the biocompatibility of the nanomaterials and provide a platform for further modification or targeted delivery.
Advanced Drug Delivery Systems: The mucoadhesive properties of chitosan are well-documented. nih.gov Nanoparticles based on COS DP40 could be designed for enhanced adhesion to mucosal surfaces, potentially leading to more efficient drug absorption.
Research in this area will focus on how the specific chain length of DP40 affects the physical and biological properties of the resulting nanomaterials, including their interaction with cells and tissues. ui.ac.id
Application of Computational and In Silico Modeling for Predicting Molecular Interactions and Bioactivity
Computational modeling and in silico approaches are becoming indispensable tools for understanding the structure-activity relationships of complex biomolecules like chitosan oligosaccharides. nih.gov These methods allow researchers to predict how COS DP40 might interact with biological targets, saving time and resources in the laboratory.
Molecular Docking: This technique can be used to predict the binding affinity and interaction patterns of COS DP40 with specific proteins, such as enzymes or receptors. researchgate.net This is crucial for understanding its potential biological activities. Studies have shown that for smaller chito-oligomers, interaction energies with proteins like human serum albumin increase with molecular weight, suggesting that DP40 could exhibit strong interactions. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility of COS DP40 in solution and how it behaves when interacting with biological membranes or other molecules.
Pharmacokinetic Modeling: In silico tools can predict the absorption, distribution, metabolism, and excretion (ADME) properties of molecules. tandfonline.com This can help in assessing the potential of COS DP40 as a component in drug delivery systems.
These computational approaches can guide the rational design of experiments and help to prioritize research efforts by predicting which biological activities are most likely for a molecule with the specific characteristics of COS DP40. nih.govresearchgate.net
Exploration of this compound in Non-Clinical Biotechnological Applications
Beyond biomedical applications, COS DP40 has significant potential in other areas of biotechnology, particularly in agriculture and materials science.
Agricultural Elicitors: Chitosan and its oligosaccharides are known to act as elicitors, stimulating defense responses in plants against pathogens. gmp-chitosan.com They can induce the production of protective compounds and enhance plant immunity. The specific chain length of the oligosaccharide can influence its eliciting activity, and research is needed to determine the efficacy of DP40 in various plant species. The use of COS in agriculture is a promising alternative to chemical pesticides. mdpi.com
Materials Science: The film-forming properties of chitosan are well-known. COS DP40 could be incorporated into biopolymer films and coatings. mdpi.com For example, it could be used to create active food packaging with antimicrobial properties, helping to extend the shelf life of food products. mdpi.com Its integration into composite materials could also enhance their mechanical properties and add new functionalities.
The exploration of COS DP40 in these fields is still in its early stages but holds the promise of developing sustainable and innovative solutions for agriculture and materials engineering. researchgate.net
| Application Area | Specific Use | Potential Mechanism/Advantage | Reference |
|---|---|---|---|
| Agriculture | Plant defense elicitor | Induces systemic resistance against pathogens, potentially reducing the need for chemical pesticides. | gmp-chitosan.comresearchgate.net |
| Agriculture | Antimicrobial agent | Inhibits the growth of pathogenic bacteria and fungi. | mdpi.com |
| Materials Science | Active food packaging | Incorporation into films to provide antimicrobial properties and extend shelf life. | mdpi.com |
| Materials Science | Biocomposite materials | Acts as a functional component to improve material properties. | mdpi.com |
Q & A
Q. How can researchers characterize the structural homogeneity and polymerization degree (DP) of chitosan oligosaccharides DP40?
To confirm DP40's structural consistency, combine High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for separation based on chain length and charge, MALDI-TOF mass spectrometry for precise molecular weight determination, and NMR spectroscopy (e.g., H and C) to verify β-(1,4) glycosidic linkages and deacetylation patterns . For DP validation, compare retention times against DP-specific standards (e.g., DP24, DP60) using calibrated chromatographic systems .
Q. What methods are recommended for determining the solubility and stability of this compound in experimental buffers?
Assess solubility via gravimetric analysis by dissolving DP40 in aqueous buffers (e.g., PBS, HEPES) at concentrations up to 5 g/L under agitation at 25°C. Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with periodic analysis via size-exclusion chromatography to detect depolymerization or aggregation .
Q. What are the established mechanisms of DP40’s biological activity in neuroprotection and anti-inflammatory models?
DP40’s neuroprotective effects are linked to its ability to scavenge reactive oxygen species (ROS) via free radical quenching and upregulating endogenous antioxidants (e.g., superoxide dismutase). Its anti-inflammatory action involves suppressing NF-κB signaling, reducing pro-inflammatory cytokines like TNF-α and IL-6, as demonstrated in murine autoimmune uveoretinitis models .
Advanced Research Questions
Q. How should experimental designs be structured to assess DP40’s bioactivity in plant or animal models while controlling for batch variability?
Use a randomized block design with DP40 batches standardized via HPAEC-PAD and MALDI-TOF. Include positive controls (e.g., ascorbic acid for antioxidant assays) and negative controls (e.g., DP60 or chitin oligosaccharides). For in vivo studies (e.g., diabetes or neurodegenerative models), administer DP40 intraperitoneally at 50–200 mg/kg/day, with endpoints like ROS levels, cytokine profiles, or histopathological analysis .
Q. How can contradictory data on DP40’s antimicrobial efficacy across studies be resolved?
Discrepancies may arise from differences in microbial strains, DP40 purity, or assay conditions. Address this by:
- Validating DP40’s purity (>90% via HPLC) and deacetylation degree (>85% via FTIR).
- Using standardized broth microdilution assays (CLSI guidelines) with controls for pH and cation concentration, which influence electrostatic interactions with microbial membranes .
Q. What methodological challenges arise in producing DP40 with narrow molecular weight distributions, and how can they be mitigated?
Traditional chemical degradation (e.g., HO/acid) often yields broad DP ranges. To improve uniformity, employ Cu(II)-assisted oxidative degradation : complex chitosan with Cu(II) ions, which selectively cleave glycosidic bonds, followed by GFC chromatography to isolate DP40 fractions. This method reduces polydispersity indices to <1.2 compared to conventional methods .
Q. How can researchers investigate DP40’s synergistic effects with other bioactive compounds (e.g., polyphenols) in agricultural or biomedical applications?
Use factorial design experiments to test combinations at varying ratios. For example, co-encapsulate DP40 with curcumin in chitosan nanoparticles and assess biofilm inhibition via confocal microscopy or measure ROS scavenging in cell lines (e.g., SH-SY5Y neurons). Synergy is quantified via isobolographic analysis or CompuSyn software .
Q. What advanced techniques are critical for standardizing DP40 quality control in multi-institutional studies?
Adopt ISO/IEC 17025-accredited protocols for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
